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Compound of Interest

Compound Name: FR 901379

Cat. No.: B15582353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

and evaluation of analogs of the natural product FR901379, a potent antifungal agent. These

guidelines are intended to assist researchers in the discovery and development of novel

echinocandin-based antifungal drugs with improved efficacy and safety profiles.

Introduction
FR901379 is a naturally occurring lipopeptide of the echinocandin class, known for its potent

inhibitory activity against β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall

biosynthesis pathway.[1] This specific mechanism of action, targeting a pathway absent in

mammals, makes the echinocandins a valuable class of antifungal agents with a favorable

safety profile.[2] The semi-synthetic modification of FR901379 has led to the development of

clinically important antifungal drugs, such as micafungin.[3] The primary strategy for developing

FR901379 analogs involves the chemical modification of the N-acyl side chain to optimize the

antifungal potency, broaden the spectrum of activity, and reduce undesirable properties such as

hemolytic activity.[4]
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Echinocandins, including FR901379 and its analogs, exert their antifungal effect by non-

competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex located in the fungal

cell membrane. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major

structural polymer of the fungal cell wall. Inhibition of this process disrupts cell wall integrity,

leading to osmotic instability and ultimately, fungal cell death.[5]
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Caption: Inhibition of β-(1,3)-D-glucan synthesis by FR901379 analogs.

Drug Discovery Workflow
The discovery of novel FR901379 analogs follows a structured workflow, beginning with the

generation of a diverse library of compounds through semi-synthesis, followed by a cascade of

in vitro and in vivo evaluations to identify candidates with optimal therapeutic properties.
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Caption: Drug discovery workflow for FR901379 analogs.
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Data Presentation
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory

Concentration, MIC) and hemolytic activity of a series of representative FR901379 analogs.

The data is compiled from published literature and illustrates the structure-activity relationship,

particularly the influence of the N-acyl side chain.

Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of FR901379 Analogs

Compound Side Chain Candida albicans
Aspergillus
fumigatus

FR901379 Palmitoyl 0.25 >16

Analog 1 4-(n-Octyloxy)benzoyl 0.125 1

Analog 2 4-(Pentyloxy)benzoyl 0.25 2

Analog 3
3,4-

Bis(pentyloxy)benzoyl
0.063 0.5

Micafungin

4-

(Pentyloxy)phenylisox

azole-3-carbonyl

0.031 0.25

Data is illustrative and compiled from various sources for comparative purposes.

Table 2: Hemolytic Activity of FR901379 Analogs

Compound HC₅₀ (µg/mL)

FR901379 < 50

Analog 1 > 200

Micafungin > 1000

HC₅₀: 50% hemolytic concentration. Data is illustrative and compiled from various sources for

comparative purposes.
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Experimental Protocols
Protocol 1: General Procedure for the Synthesis of
FR901379 Analogs
This protocol outlines the semi-synthesis of FR901379 analogs, which involves two main steps:

enzymatic deacylation of the natural product followed by chemical re-acylation with a desired

side chain.

1. Enzymatic Deacylation of FR901379:

Materials: FR901379, FR901379 acylase (e.g., from Streptomyces sp.), phosphate buffer

(pH 7.0).

Procedure:

Dissolve FR901379 in phosphate buffer to a final concentration of 10 mg/mL.

Add FR901379 acylase to the solution. The optimal enzyme concentration should be

determined empirically.

Incubate the reaction mixture at 30-37°C with gentle agitation.

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until

the deacylated core peptide is the major product.

Purify the deacylated FR901379 core peptide using reverse-phase column

chromatography.

2. Chemical Re-acylation of the Deacylated Core Peptide:

Materials: Deacylated FR901379 core peptide, desired carboxylic acid side chain, activating

agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC)), N-hydroxysuccinimide (NHS), and a suitable

organic solvent (e.g., N,N-dimethylformamide (DMF)).

Procedure:
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Activate the carboxylic acid side chain by reacting it with DCC/NHS or EDC/NHS in DMF

for 1-2 hours at room temperature to form an active ester.

Add the deacylated FR901379 core peptide to the activated ester solution.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction by HPLC.

Upon completion, purify the final FR901379 analog by preparative reverse-phase HPLC.

Lyophilize the purified product to obtain the final compound as a white powder.

Characterize the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol is based on the broth microdilution method as standardized by the Clinical and

Laboratory Standards Institute (CLSI).[4]

1. Preparation of Antifungal Stock Solutions:

Prepare a stock solution of each FR901379 analog in a suitable solvent (e.g., DMSO) at a

concentration of 1 mg/mL.

2. Preparation of Microdilution Plates:

Perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium in a

96-well microtiter plate to achieve a final concentration range (e.g., 16 µg/mL to 0.015

µg/mL).

3. Inoculum Preparation:

Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate

agar medium.
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Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5

McFarland standard.

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum

concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

4. Inoculation and Incubation:

Add the fungal inoculum to each well of the microtiter plate containing the antifungal

dilutions.

Include a drug-free well as a positive growth control and an uninoculated well as a negative

control.

Incubate the plates at 35°C for 24-48 hours.

5. MIC Determination:

The MIC is determined as the lowest concentration of the antifungal agent that causes a

significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the

positive control.

Protocol 3: Hemolytic Activity Assay
This protocol is a standard in vitro method to assess the potential of the synthesized analogs to

induce red blood cell lysis.[6][7]

1. Preparation of Red Blood Cell (RBC) Suspension:

Obtain fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).

Centrifuge the blood to pellet the RBCs and wash the pellet three times with phosphate-

buffered saline (PBS).

Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

2. Assay Procedure:
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Prepare serial dilutions of the FR901379 analogs in PBS in a 96-well plate.

Add the 2% RBC suspension to each well.

Include a negative control (RBCs in PBS only) and a positive control (RBCs with a known

lytic agent, e.g., 1% Triton X-100).

Incubate the plate at 37°C for 1 hour.

3. Measurement of Hemolysis:

Centrifuge the plate to pellet the intact RBCs.

Carefully transfer the supernatant to a new 96-well plate.

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of

hemoglobin released.

4. Calculation of Hemolytic Activity:

Calculate the percentage of hemolysis for each concentration using the following formula: %

Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control -

Abs_negative_control)] x 100

The HC₅₀ value (the concentration causing 50% hemolysis) can be determined by plotting

the percentage of hemolysis against the compound concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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